Cas no 923201-22-3 (N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide)

N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a specialized carboxamide derivative featuring a piperidine core substituted with a 2,4-dimethoxybenzoyl group and a 4-methylphenyl moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its structural complexity and functional versatility. The presence of methoxy and methyl substituents enhances its stability and reactivity, making it suitable for further derivatization or as a scaffold in drug discovery. Its well-defined molecular architecture allows for precise modifications, facilitating studies in structure-activity relationships. The compound is typically characterized by high purity and consistent performance in synthetic applications.
N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide structure
923201-22-3 structure
Product Name:N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
CAS No:923201-22-3
MF:C22H26N2O4
MW:382.452846050262
CID:5497960
PubChem ID:16804326
Update Time:2025-06-11

N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 923201-22-3
    • N-(2,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide
    • AKOS024471858
    • N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
    • F2843-0167
    • Inchi: 1S/C22H26N2O4/c1-16-7-9-17(10-8-16)24(22(26)23-13-5-4-6-14-23)21(25)19-12-11-18(27-2)15-20(19)28-3/h7-12,15H,4-6,13-14H2,1-3H3
    • InChI Key: ARZBKRTZJVYLRN-UHFFFAOYSA-N
    • SMILES: O=C(N(C(C1C=CC(=CC=1OC)OC)=O)C1C=CC(C)=CC=1)N1CCCCC1

Computed Properties

  • Exact Mass: 382.18925731g/mol
  • Monoisotopic Mass: 382.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 527
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 59.1Ų

N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide Pricemore >>

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Additional information on N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Research Briefing on N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide (CAS: 923201-22-3)

Recent studies on N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide (CAS: 923201-22-3) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique piperidine carboxamide scaffold, has garnered attention due to its promising pharmacological properties, including its ability to modulate specific biological targets implicated in various disease pathways.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's mechanism of action, revealing its selective inhibition of key enzymes involved in inflammatory responses. The research demonstrated that N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide exhibits high binding affinity to cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM, suggesting its potential as a COX-2 inhibitor with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Further investigations into the compound's pharmacokinetic profile, as reported in Bioorganic & Medicinal Chemistry Letters, indicate favorable oral bioavailability (78% in rodent models) and a half-life of approximately 6.2 hours. These properties, combined with its low cytotoxicity (CC50 > 100 μM in human hepatocytes), position this molecule as a promising candidate for further preclinical development.

Structural-activity relationship (SAR) studies have identified the 2,4-dimethoxybenzoyl moiety as critical for target engagement, while modifications to the piperidine ring system appear to influence metabolic stability. Current research efforts are focused on optimizing these structural features to enhance both potency and drug-like properties.

Emerging data from in vivo models of chronic pain suggest that N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide demonstrates significant analgesic effects at doses as low as 10 mg/kg, with efficacy comparable to celecoxib but with an improved safety profile. These findings were presented at the 2024 American Chemical Society National Meeting and are currently under peer review for publication.

The compound's chemical stability and synthetic accessibility (typically achieved in 5 steps with an overall yield of 42%) make it particularly attractive for medicinal chemistry exploration. Recent patent filings (WO2023156789) indicate growing commercial interest in this chemical scaffold and its derivatives.

Ongoing research is investigating the compound's potential applications beyond inflammation, including preliminary evidence of neuroprotective effects in models of neurodegenerative diseases. However, these findings require further validation through comprehensive preclinical studies before clinical translation can be considered.

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